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Compound of Interest

Compound Name: 2-Hydroxyethyl myristate

Cat. No.: B1217589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Hydroxyethyl myristate (also known as 2-hydroxyethyl tetradecanoate), a fatty acid ester

with applications in the pharmaceutical and cosmetic industries. This document presents

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Hydroxyethyl
myristate. This data is compiled based on the analysis of structurally similar long-chain fatty

acid esters and ethylene glycol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-
Hydroxyethyl Myristate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.20 t 2H -C(H₂)-OH

~3.80 t 2H -O-C(H₂)-

~2.30 t 2H -C(=O)-C(H₂)-

~1.62 p 2H -C(=O)-CH₂-C(H₂)-

~1.25 m 20H -(CH₂)₁₀-

~0.88 t 3H -C(H₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q

= quartet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-
Hydroxyethyl Myristate

Chemical Shift (δ) ppm Assignment

~174.0 -C=O

~66.0 -O-CH₂-

~61.0 -CH₂-OH

~34.0 -C(=O)-CH₂-

~32.0 -(CH₂)₁₀- (terminal CH₂)

~29.0-29.7 -(CH₂)₁₀- (internal methylenes)

~25.0 -C(=O)-CH₂-CH₂-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Solvent: CDCl₃. Proton-decoupled.
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Table 3: Predicted IR Spectroscopic Data for 2-
Hydroxyethyl Myristate

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong O-H stretch (hydroxyl)

~2920, ~2850 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1465 Medium C-H bend (methylene)

~1170 Strong C-O stretch (ester)

~1050 Medium C-O stretch (primary alcohol)

~720 Weak C-H rock (long chain)

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for 2-
Hydroxyethyl Myristate

m/z Interpretation

272.23 [M]⁺ (Molecular Ion)

254 [M - H₂O]⁺

229 [M - C₂H₅O]⁺

211 [M - C₂H₅O - H₂O]⁺

45 [C₂H₅O]⁺

Ionization Method: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for the spectroscopic analysis of 2-Hydroxyethyl myristate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H and ¹³C NMR Sample Preparation: a. Weigh approximately 10-20 mg of 2-Hydroxyethyl
myristate for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately

0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. c. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the instrument is

calibrated to the solvent residual peak. d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol: a. Instrumentation: A 400 MHz (or higher) NMR

spectrometer. b. Solvent: CDCl₃. c. Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
Number of Scans: 16 to 64, depending on sample concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: 3-4 seconds.
Spectral Width: 0-12 ppm. d. Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the spectrum by setting the TMS peak to 0 ppm.
Integrate all signals.

3. ¹³C NMR Spectroscopy Protocol: a. Instrumentation: A 100 MHz (or higher, corresponding to

the ¹H frequency) NMR spectrometer. b. Solvent: CDCl₃. c. Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Relaxation Delay (d1): 2 seconds.
Acquisition Time: 1-2 seconds.
Spectral Width: 0-200 ppm. d. Processing:
Apply a Fourier transform to the FID.
Phase correct the spectrum.
Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid): a. Place one drop of 2-Hydroxyethyl myristate onto the

surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Place a second salt plate on top of the

first, spreading the liquid into a thin, uniform film.
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2. FT-IR Spectroscopy Protocol: a. Instrumentation: A Fourier-Transform Infrared (FT-IR)

spectrometer. b. Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹.
Number of Scans: 16 to 32.
Resolution: 4 cm⁻¹. c. Procedure:
Record a background spectrum of the clean, empty sample compartment.
Place the prepared salt plates in the sample holder.
Acquire the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg) of 2-Hydroxyethyl
myristate in a volatile organic solvent such as methanol or dichloromethane (1 mL).

2. Electron Ionization Mass Spectrometry (EI-MS) Protocol: a. Instrumentation: A mass

spectrometer equipped with an electron ionization source, often coupled with a gas

chromatograph (GC-MS). b. Sample Introduction:

If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
The compound will be vaporized and separated on the GC column before entering the mass
spectrometer.
Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe. c.
Ionization Parameters:
Electron Energy: 70 eV.
Source Temperature: 200-250 °C. d. Mass Analysis:
Mass Range: Scan from m/z 40 to 400.
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-
to-charge ratio.

Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Hydroxyethyl myristate.
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Caption: Workflow for spectroscopic analysis of 2-Hydroxyethyl myristate.

This guide serves as a foundational resource for researchers and professionals engaged in the

analysis and development of products containing 2-Hydroxyethyl myristate. The provided

data and protocols facilitate the identification and characterization of this compound, ensuring

quality and consistency in research and application.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyethyl Myristate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1217589#spectroscopic-data-for-2-hydroxyethyl-
myristate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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